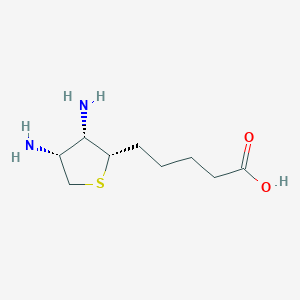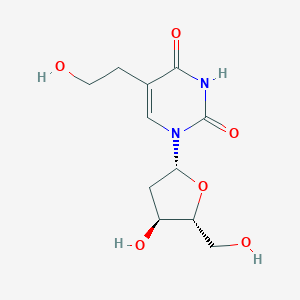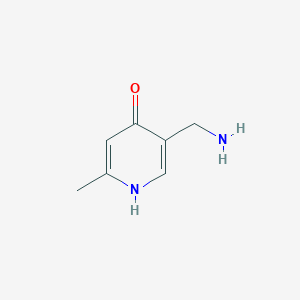
4-Pyridinol, 5-(aminomethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinol, 5-(aminomethyl)-2-methyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the synthesis of various drugs and natural products. The structure of 4-Pyridinol, 5-(aminomethyl)-2-methyl- contains a pyridine ring, an amino group, and a methyl group, which gives it unique properties that make it useful for various applications.
Mechanism Of Action
The mechanism of action of 4-Pyridinol, 5-(aminomethyl)-2-methyl- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which can help to reduce oxidative stress and protect cells from damage.
Biochemical And Physiological Effects
Studies have shown that 4-Pyridinol, 5-(aminomethyl)-2-methyl- can have various biochemical and physiological effects on cells and tissues. This compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and protect cells from damage. It has also been shown to have anti-tumor properties, which makes it a promising candidate for the treatment of various types of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Pyridinol, 5-(aminomethyl)-2-methyl- in lab experiments is its unique properties, which make it useful for various applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 4-Pyridinol, 5-(aminomethyl)-2-methyl-. Some of these include:
1. Further studies on the mechanism of action of this compound, which could help to identify new targets for drug development.
2. Studies on the potential use of this compound as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Studies on the potential use of this compound as a treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer.
4. Development of new methods for synthesizing this compound, which could improve its solubility and make it easier to work with in lab experiments.
5. Studies on the potential use of this compound as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4-Pyridinol, 5-(aminomethyl)-2-methyl- is a chemical compound that has many potential applications in scientific research. Its unique properties make it useful for various applications, including as an anti-inflammatory and antioxidant agent, and as a potential treatment for various types of cancer. Further research is needed to fully understand its mechanism of action and to identify new applications for this promising compound.
Synthesis Methods
The synthesis of 4-Pyridinol, 5-(aminomethyl)-2-methyl- can be achieved through various methods, including the reaction of 2-methylpyridine with formaldehyde and ammonium chloride. This reaction results in the formation of 4-Pyridinol, 5-(aminomethyl)-2-methyl- as a white crystalline solid. Other methods of synthesis include the reaction of 2-methylpyridine with paraformaldehyde and hydroxylamine hydrochloride, or the reaction of 2-methylpyridine with formaldehyde and hydroxylamine hydrochloride.
Scientific Research Applications
The unique properties of 4-Pyridinol, 5-(aminomethyl)-2-methyl- make it useful for various scientific research applications. One of the most promising applications is in the field of medicine, where it has been found to have potential as an anti-inflammatory and antioxidant agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells, which makes it a promising candidate for the treatment of various inflammatory diseases.
properties
CAS RN |
158773-34-3 |
|---|---|
Product Name |
4-Pyridinol, 5-(aminomethyl)-2-methyl- |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10) |
InChI Key |
GARHJQCEMXBXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CN1)CN |
Canonical SMILES |
CC1=CC(=O)C(=CN1)CN |
synonyms |
4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



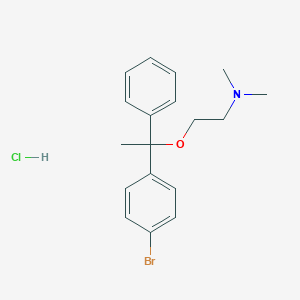
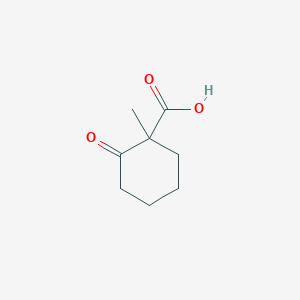
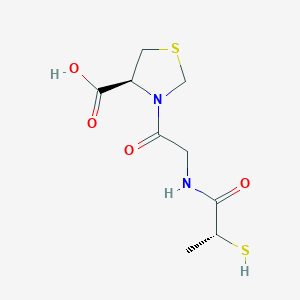
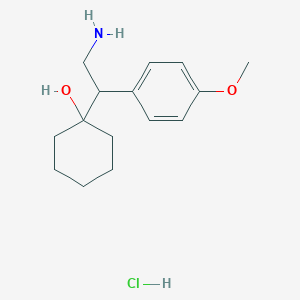
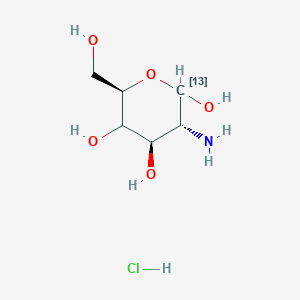
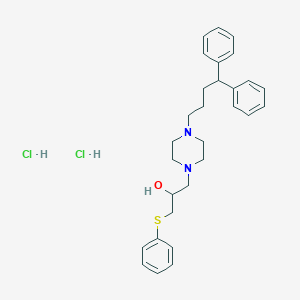
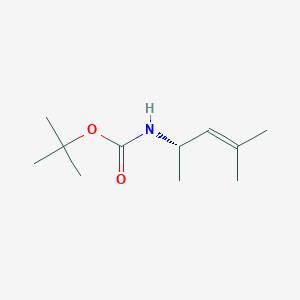
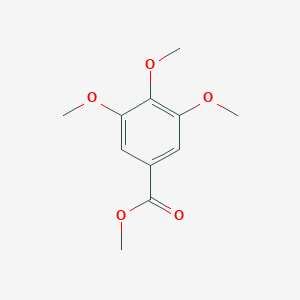
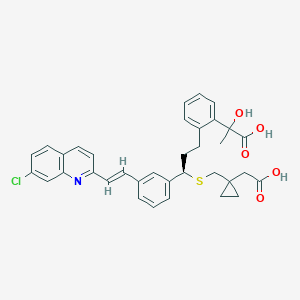
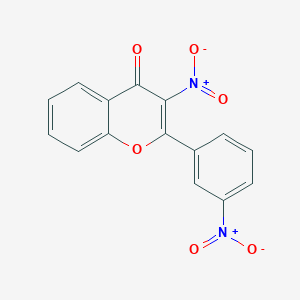
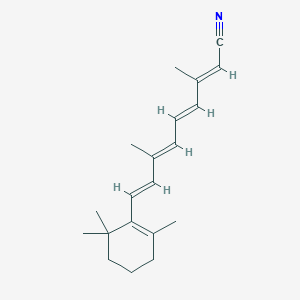
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
